molecular formula C8H16O3 B114555 3-Hydroxy-5,5-dimethylhexanoic acid CAS No. 149650-17-9

3-Hydroxy-5,5-dimethylhexanoic acid

Cat. No.: B114555
CAS No.: 149650-17-9
M. Wt: 160.21 g/mol
InChI Key: PHACRADGRHURFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5,5-dimethylhexanoic acid is an organic compound with the molecular formula C8H16O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a hexanoic acid chain, which also contains two methyl groups at the fifth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5,5-dimethylhexanoic acid can be achieved through several methods. One common approach involves the hydroxylation of 5,5-dimethylhexanoic acid using suitable oxidizing agents. Another method includes the reduction of 3-keto-5,5-dimethylhexanoic acid using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation or reduction processes, utilizing catalysts to enhance reaction efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5,5-dimethylhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-5,5-dimethylhexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological processes and influence the compound’s effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5,5-dimethylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-hydroxy-5,5-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHACRADGRHURFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933697
Record name 3-Hydroxy-5,5-dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149650-17-9
Record name 3-Hydroxy-5,5-dimethylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149650179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-5,5-dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-5,5-dimethylhexanoic acid
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-5,5-dimethylhexanoic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-5,5-dimethylhexanoic acid
Reactant of Route 4
3-Hydroxy-5,5-dimethylhexanoic acid
Reactant of Route 5
Reactant of Route 5
3-Hydroxy-5,5-dimethylhexanoic acid
Reactant of Route 6
Reactant of Route 6
3-Hydroxy-5,5-dimethylhexanoic acid
Customer
Q & A

Q1: How does 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) interact with carnitine acyltransferases?

A1: HDH acts as a competitive inhibitor of carnitine acyltransferases (CATs), including carnitine acetyltransferase (CAT), carnitine palmitoyltransferase-I (CPT-I), and CPT-II []. Unlike carnitine, HDH lacks the positive quaternary ammonium charge, which is crucial for CAT catalysis. As a result, HDH can bind to the carnitine binding site on these enzymes but cannot be utilized as a substrate. This binding prevents carnitine from binding and undergoing the transfer reaction, leading to enzyme inhibition.

Q2: Is there a difference in how the enantiomers of HDH interact with carnitine acyltransferases?

A2: Yes, both enantiomers of HDH, R-(+)-HDH and S-(-)-HDH, exhibit stereoselective inhibition of CATs []. This means that each enantiomer interacts differently with the enzymes. For instance, S-(-)-HDH demonstrates significantly stronger inhibition of CPT-I compared to R-(+)-HDH. This stereoselectivity suggests that the enzymes have a chiral binding site that interacts preferentially with one enantiomer over the other.

Q3: What does the inhibitory activity of HDH tell us about the importance of the quaternary ammonium group in carnitine?

A3: The inability of HDH to act as a substrate for CATs, coupled with its inhibitory effects, highlights the essential role of the positive quaternary ammonium group present in carnitine for enzymatic catalysis []. This positive charge likely plays a crucial role in the catalytic mechanism of carnitine acyltransferases. While HDH can still bind to the enzyme, indicating the importance of the overall structure for binding, the lack of positive charge prevents it from participating in the subsequent catalytic steps. This emphasizes that both structural similarity and specific chemical features are crucial for the successful function of carnitine in these enzymatic reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.